alpha-Hexylcinnamaldehyde
Overview
Description
Alpha-Hexylcinnamaldehyde, also known as 2-Benzylideneoctanal or α-Hexyl cinnamaldehyde, is a common additive in the perfume and cosmetic industry as an aroma substance . It is found naturally in the essential oil of chamomile . It is a pale yellow to yellow liquid to solid, which is nearly insoluble in water but soluble in oils .
Synthesis Analysis
Alpha-Hexylcinnamaldehyde is typically produced via crossed-aldol condensation of octanal and benzaldehyde . Another method for synthesizing alpha-hexylcinnamaldehyde involves directly using low content n-octanal .Molecular Structure Analysis
The molecular formula of alpha-Hexylcinnamaldehyde is C15H20O . The molecule consists of a benzene ring attached to an unsaturated aldehyde .Chemical Reactions Analysis
Alpha-Hexylcinnamaldehyde is synthesized via a reaction between octanal and benzaldehyde . The reaction condition is mild, the product is easy to purify and pure in fragrance .Physical And Chemical Properties Analysis
Alpha-Hexylcinnamaldehyde is a yellow liquid with a mild, slightly fatty, floral, somewhat herbal odor, and a distinct jasmine note . It has a boiling point of 174-176 °C/15 mmHg (lit.), a density of 0.95 g/mL at 25 °C (lit.), and a refractive index n20/D 1.55 (lit.) .Scientific Research Applications
1. Use in Fragrances and Flavoring
α-Hexylcinnamaldehyde (HCA) is commonly used as a fragrance due to its floral scent. It's found in personal care products like perfumes, creams, and shampoos, as well as in household products. Additionally, it serves as a flavoring additive in the food and pharmaceutical industry. A study highlighted its safety, showing no genotoxic derivatives produced by CYP450-mediated biotransformations and no genotoxicity at the chromosomal level (Di Sotto et al., 2014).
2. Potential in Cancer Therapy
HCA has been evaluated for its potential in increasing the cytotoxicity of doxorubicin towards human cancer cell lines. Although it has low cytotoxicity itself, it enhances the antiproliferative effect of doxorubicin, suggesting its role as a chemosensitizing agent. The compound also showed interference with ATP-binding cassette (ABC) transporter functionality, which is significant in cancer treatment (Di Giacomo et al., 2016).
3. Interaction with Biomembranes
The interaction of HCA with biomembranes has been studied as a strategy to reverse multidrug resistance (MDR) in cancer cells. HCA shows an ability to modulate membrane permeability and distribute uniformly in phospholipid bilayers. It exhibits no pro-oxidant effects, suggesting its potential as a chemopreventive and chemosensitizing agent for fighting cancer (Sarpietro et al., 2015).
4. Antimutagenic Properties
α-Hexylcinnamaldehyde has shown strong antimutagenicity against common environmental pollutants. It acts as an inhibitor of certain bacterial enzymes, supporting its potential as a chemopreventive agent (Di Giacomo et al., 2014).
5. Involvement in Biocatalytic Strategies
Although not directly involving HCA, research on alpha-hydroxy ketones, a related compound, highlights the importance of these substances in pharmaceutical and fine chemical industries, demonstrating the versatility of such compounds in various applications (Hoyos et al., 2010).
Mechanism of Action
Target of Action
Alpha-Hexylcinnamaldehyde is a derivative of Cinnamaldehyde It is known to have potential antimutagenic and chemosensitizing properties .
Mode of Action
Its antimutagenic and chemosensitizing properties suggest that it may interact with cellular components to prevent mutations and enhance the efficacy of other chemical agents .
Result of Action
Its potential antimutagenic properties suggest that it may help prevent dna mutations, thereby contributing to cellular health .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2E)-2-benzylideneoctanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12-13H,2-4,6,11H2,1H3/b15-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUHFMWKWLOQMM-NTCAYCPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=CC1=CC=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C(=C\C1=CC=CC=C1)/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020801 | |
Record name | (2E)-2-(Phenylmethylidene)octanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid, Liquid, Pale yellow liquid, jasmine like odour | |
Record name | Octanal, 2-(phenylmethylene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hexyl-3-phenyl-2-propenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031736 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | alpha-Hexylcinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; miscible in oils, miscible (in ethanol) | |
Record name | alpha-Hexylcinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.950-0.961 | |
Record name | alpha-Hexylcinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
alpha-Hexylcinnamaldehyde | |
CAS RN |
165184-98-5, 101-86-0 | |
Record name | (2E)-2-(Phenylmethylene)octanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165184-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-Hexylcinnamaldehyde, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165184985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexyl cinnamic aldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406799 | |
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Record name | Hexyl cinnamic aldehyde | |
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Record name | Octanal, 2-(phenylmethylene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | (2E)-2-(Phenylmethylidene)octanal | |
Source | EPA DSSTox | |
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Record name | (2E)-2-benzylideneoctanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.166.492 | |
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Record name | α-hexylcinnamaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.713 | |
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Record name | .ALPHA.-HEXYLCINNAMALDEHYDE, (2E)- | |
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Record name | 2-Hexyl-3-phenyl-2-propenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031736 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
4 °C | |
Record name | 2-Hexyl-3-phenyl-2-propenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031736 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of hexyl cinnamic aldehyde?
A1: Hexyl cinnamic aldehyde has the molecular formula C15H20O and a molecular weight of 216.32 g/mol.
Q2: Are there any spectroscopic data available for hexyl cinnamic aldehyde?
A2: While specific spectroscopic data wasn't detailed in the provided research, common techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, ] and Fourier-transform infrared spectroscopy (FT-IR) [] have been employed to identify and characterize HCA in various samples.
Q3: How does hexyl cinnamic aldehyde interact with biological systems, and what are the downstream effects?
A3: Research primarily focuses on HCA's potential as a skin sensitizer. It is known to activate the immune system, causing allergic contact dermatitis in susceptible individuals [, , , , ]. The mechanism involves HCA penetrating the stratum corneum and forming covalent adducts, triggering an immune response [].
Q4: Does hexyl cinnamic aldehyde demonstrate any notable catalytic properties?
A4: No research in the provided documents indicates catalytic properties of HCA.
Q5: What is known about the Structure-Activity Relationship (SAR) of hexyl cinnamic aldehyde?
A5: While specific SAR studies on HCA weren't included in the provided research, it's known that structural modifications, particularly in the aldehyde group, influence its sensitizing potential [, ]. For instance, changes in the alkyl chain length or substitutions on the aromatic ring can alter its allergenic potency.
Q6: What is the safety profile of hexyl cinnamic aldehyde?
A6: HCA is recognized as a skin sensitizer with varying potency [, , , , ]. Studies have shown that repeated exposure to HCA can induce allergic contact dermatitis in humans [, , ].
Q7: What are the regulatory guidelines surrounding the use of hexyl cinnamic aldehyde in consumer products?
A7: The European Union requires labeling of products containing HCA due to its sensitization potential []. It is crucial to comply with Safety, Health and Environmental (SHE) regulations to ensure responsible HCA usage and minimize potential risks [].
Q8: Are there any known long-term effects associated with hexyl cinnamic aldehyde exposure?
A8: While long-term effects haven't been extensively studied, repeated exposure to HCA is known to induce sensitization and potentially worsen existing skin conditions in susceptible individuals [].
Q9: What analytical methods are used to detect and quantify hexyl cinnamic aldehyde?
A9: Common methods for HCA analysis include Gas Chromatography-Mass Spectrometry (GC-MS) [, , , , ] and potentially High-Performance Liquid Chromatography (HPLC). These techniques allow for the separation, identification, and quantification of HCA in complex mixtures.
Q10: Have these analytical methods been validated, and what are the key parameters?
A10: While specific validation details weren't provided, analytical methods for HCA, like GC-MS, typically undergo validation procedures to ensure accuracy, precision, and specificity []. This is crucial for reliable quantification and identification of HCA in various samples.
Q11: Are there any strategies for mitigating the potential negative environmental impacts of hexyl cinnamic aldehyde?
A11: While specific mitigation strategies for HCA weren't discussed, responsible waste management and exploring biodegradable alternatives are crucial for reducing the environmental footprint of fragrance ingredients [].
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